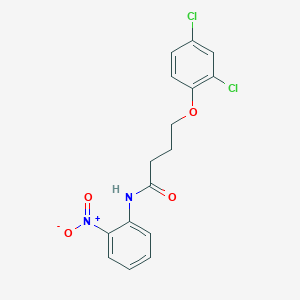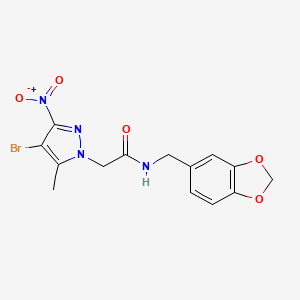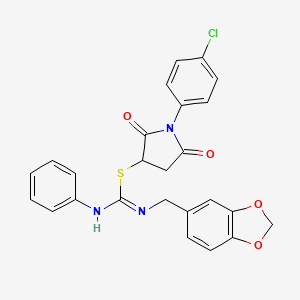
1-(benzylsulfinyl)-3-isopropoxy-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzylsulfinyl)-3-isopropoxy-2-propanol, also known as PMSF, is a commonly used serine protease inhibitor in biochemistry and molecular biology research. The compound is a colorless, water-soluble powder that is stable under normal laboratory conditions. PMSF is widely used in various research applications due to its ability to selectively inhibit serine proteases without affecting other classes of proteases.
Wirkmechanismus
1-(benzylsulfinyl)-3-isopropoxy-2-propanol works by irreversibly binding to the active site of serine proteases, which prevents the protease from cleaving its substrate. The compound forms a covalent bond with the serine residue in the active site of the protease, which inactivates the enzyme.
Biochemical and Physiological Effects:
1-(benzylsulfinyl)-3-isopropoxy-2-propanol has been shown to have minimal effects on the biochemical and physiological properties of cells and tissues. The compound is rapidly hydrolyzed in vivo, which limits its systemic effects. However, 1-(benzylsulfinyl)-3-isopropoxy-2-propanol can cause local irritation and tissue damage if it comes into contact with skin or mucous membranes.
Vorteile Und Einschränkungen Für Laborexperimente
1-(benzylsulfinyl)-3-isopropoxy-2-propanol is a highly selective inhibitor of serine proteases, which makes it a valuable tool in protein purification and analysis. The compound is relatively stable and easy to handle, which makes it a popular choice for laboratory experiments. However, 1-(benzylsulfinyl)-3-isopropoxy-2-propanol has a short half-life in aqueous solutions, which limits its usefulness in long-term experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(benzylsulfinyl)-3-isopropoxy-2-propanol. One area of interest is the development of new serine protease inhibitors that are more potent or selective than 1-(benzylsulfinyl)-3-isopropoxy-2-propanol. Another area of research is the identification of new serine protease targets that may be inhibited by 1-(benzylsulfinyl)-3-isopropoxy-2-propanol or other inhibitors. Finally, there is a need for more research into the local and systemic effects of 1-(benzylsulfinyl)-3-isopropoxy-2-propanol, particularly in vivo.
Synthesemethoden
1-(benzylsulfinyl)-3-isopropoxy-2-propanol can be synthesized through the reaction between benzylsulfinyl chloride and isopropoxypropanol in the presence of a base such as sodium hydroxide. The reaction yields 1-(benzylsulfinyl)-3-isopropoxy-2-propanol as a white crystalline solid, which can be further purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(benzylsulfinyl)-3-isopropoxy-2-propanol is commonly used as a serine protease inhibitor in various biochemical and molecular biology research applications. The compound is particularly useful in the purification of proteins, as it can selectively inhibit serine proteases that may degrade the target protein during purification. 1-(benzylsulfinyl)-3-isopropoxy-2-propanol is also used in the preparation of cell lysates for protein analysis, as it can prevent proteolytic degradation of the proteins in the lysate.
Eigenschaften
IUPAC Name |
1-benzylsulfinyl-3-propan-2-yloxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3S/c1-11(2)16-8-13(14)10-17(15)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRKFEQYNLZNMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CS(=O)CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzylsulfinyl)-3-isopropoxy-2-propanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5130197.png)

![4-[(3-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5130213.png)

![1'-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5130225.png)

![2-(allylthio)-4-[2-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5130249.png)
![1-(4-fluorophenyl)-4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}piperazine](/img/structure/B5130252.png)
![N-[2-methyl-2-(4-morpholinyl)propyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5130258.png)
methanone](/img/structure/B5130263.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B5130266.png)


![N-[4-({[(2-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5130276.png)